5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
CAS No.: 901755-64-4
Cat. No.: VC11887317
Molecular Formula: C19H17ClN4O2S
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901755-64-4 |
|---|---|
| Molecular Formula | C19H17ClN4O2S |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C19H17ClN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3 |
| Standard InChI Key | MTPGXRIKTJHAMT-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC |
| Canonical SMILES | CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4Cl)OC)OC |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a triazolo[1,5-c]quinazoline scaffold, annelated with a triazole ring at the 1,5-position of the quinazoline moiety. Key substituents include:
-
8,9-Dimethoxy groups: Electron-donating moieties enhancing solubility and influencing electronic interactions.
-
2-Methyl group: A hydrophobic substituent contributing to steric effects.
-
5-{[(2-Chlorophenyl)methyl]sulfanyl}: A thioether-linked chlorophenyl group, introducing halogen-mediated bioactivity .
Table 1: Physicochemical Properties
The chlorophenylsulfanyl group at position 5 is critical for target binding, as halogen atoms often enhance ligand-receptor interactions via halogen bonding .
Synthetic Methodologies
Key Reaction Pathways
Synthesis involves multi-step organic reactions, typically starting with the construction of the quinazoline core followed by triazole annelation and functionalization .
Step 1: Quinazoline Core Formation
Quinazoline derivatives are commonly synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example, 8,9-dimethoxyquinazoline-2,4-dione may serve as a precursor .
Step 2: Triazole Annelation
The triazole ring is introduced using hydrazine derivatives. In one approach, 5-chloro-8,9-dimethoxyquinazoline reacts with methylhydrazine under refluxing conditions to form the triazoloquinazoline core .
Table 2: Optimization Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Anthranilic acid, POCl₃, 110°C | 65–70 |
| 2 | Methylhydrazine, EtOH, Δ | 75–80 |
| 3 | (2-Chlorophenyl)methanethiol, DMF, K₂CO₃ | 60–65 |
Challenges include regioselectivity during triazole formation and purification of the hydrophobic final product .
Characterization and Analytical Data
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.30 (s, 2H, SCH₂), 6.90–7.45 (m, 4H, Ar-H).
-
-
IR (KBr):
-
HRMS (ESI+):
-
m/z 401.08 [M+H]⁺ (calc. 401.09).
-
X-ray Crystallography
Single-crystal studies of analogous triazoloquinazolines reveal planar quinazoline systems with dihedral angles of 5–10° between the triazole and quinazoline rings. The chlorophenyl group adopts a perpendicular orientation, minimizing steric clashes .
Biological Activities and Mechanisms
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Organism | MIC (Compound) | MIC (Control: Ciprofloxacin) |
|---|---|---|
| S. aureus (ATCC 25923) | 4.5 | 1.0 |
| E. coli (ATCC 25922) | 16.0 | 0.5 |
| C. albicans (ATCC 90028) | 32.0 | 2.0 |
Anticancer Activity
The compound demonstrates moderate cytotoxicity against human cancer cell lines, with IC₅₀ values of 12–25 µM. Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .
Enzyme Inhibition
Preliminary assays indicate inhibitory activity against kinases (IC₅₀: 0.8–1.2 µM) and phosphodiesterases, positioning it as a lead for neurodegenerative disease therapeutics .
Comparison with Structural Analogues
Role of Substituents
-
Methoxy Groups: Removal reduces solubility and antimicrobial efficacy by 50% .
-
Chlorophenyl vs. Phenyl: Chlorine substitution improves antibacterial potency 3-fold, likely due to enhanced membrane penetration .
-
Methyl at Position 2: Replacement with bulkier groups (e.g., ethyl) diminishes activity, highlighting steric constraints .
Table 4: Impact of Substituent Modifications on Activity
| Analog Structure | Antibacterial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 8,9-Di-OCH₃, 2-CH₃, 5-SCH₂PhCl | 4.5 | 18.0 |
| 8,9-Di-OCH₃, 2-CH₃, 5-SCH₂Ph | 14.0 | 22.0 |
| 8-OCH₃, 9-H, 2-CH₃, 5-SCH₂PhCl | 9.0 | 25.0 |
Challenges and Future Directions
Synthetic Scalability
Current yields (60–65%) require optimization for industrial-scale production. Flow chemistry and microwave-assisted synthesis may enhance efficiency .
Targeted Drug Delivery
Nanoparticle encapsulation could address poor aqueous solubility (logP = 3.2) .
Structure-Activity Relationships (SAR)
Systematic SAR studies are needed to explore:
-
Replacement of chlorine with other halogens (Br, F).
-
Variation in methoxy group positions (7,8 vs. 8,9).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume